molecular formula C20H23BrFN3O4 B565259 8-Hydroxy Moxifloxacin Hydrobromide CAS No. 1292904-74-5

8-Hydroxy Moxifloxacin Hydrobromide

Cat. No. B565259
M. Wt: 468.323
InChI Key: VJTHCZDXAAGHAF-OEQYQXMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy Moxifloxacin Hydrobromide is a potent antibiotic agent used to treat a wide range of bacterial infections . It is a derivative of the fluoroquinolone class of antibiotics, which work by inhibiting bacterial DNA synthesis and preventing the growth and replication of bacteria .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy Moxifloxacin Hydrobromide is C20H23BrFN3O4 . The compound includes a hydroxyl group and a fluorine atom in the quinolone ring, which enhances its antibacterial activity .


Physical And Chemical Properties Analysis

8-Hydroxy Moxifloxacin Hydrobromide has a molecular weight of 468.3 g/mol . It is highly soluble in water and is stable under acidic and basic conditions .

Scientific Research Applications

Overview of Moxifloxacin

Moxifloxacin, a fluoroquinolone antibiotic, has been extensively researched for its broad spectrum of antibacterial activity, including activity against penicillin-resistant Streptococcus pneumoniae. It is approved for the treatment of various infections and is noted for its good tissue penetration and convenient dosing schedule. The focus of research has largely been on its efficacy in treating acute bacterial infections and its pharmacokinetics (Keating & Scott, 2004; Wise, 1999).

Pharmacokinetics and Clinical Efficacy

Studies have shown that moxifloxacin has a broad spectrum of action, maintaining activity against Gram-positive and Gram-negative organisms and achieving high concentrations in lung epithelial lining fluid, bronchial mucosa, and alveolar macrophages. This wide range of activity supports its clinical use in treating respiratory infections (Nightingale, 2000).

In Vitro and In Vivo Activity

Research has confirmed moxifloxacin's effective antimicrobial spectrum in vitro and its applicability in vivo for treating respiratory tract infections (RTIs), including effectiveness against β-lactam- and macrolide-resistant organisms. The potential for using moxifloxacin to replace other antibiotics in treatment regimens for RTIs has been explored, highlighting its role in advancing therapeutic strategies (Blondeau & Felmingham, 1999).

Ophthalmic Applications

Moxifloxacin has also been evaluated for its use in treating ocular infections. Studies have compared the efficacy of moxifloxacin ophthalmic solution with other fluoroquinolones, emphasizing its improved potency and penetration into ocular tissues. This has led to its recommendation for treating serious ophthalmic infections, such as keratitis and endophthalmitis (Mah, 2004; Schlech & Alfonso, 2005).

Potential for Shortening TB Treatment

Research into moxifloxacin's role in tuberculosis (TB) treatment suggests that it could be used to shorten the standard regimen. Its in vitro activity against Mycobacterium tuberculosis, combined with favorable pharmacokinetic properties, indicates that moxifloxacin could be an important component of future TB treatment strategies, potentially reducing treatment duration and improving patient adherence (Gillespie, 2007).

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHCZDXAAGHAF-OEQYQXMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy Moxifloxacin Hydrobromide

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